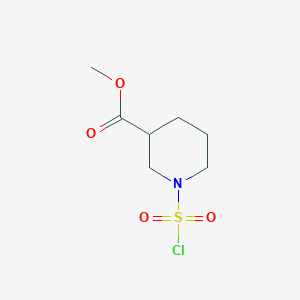
N-(2,4,6-Trimethylphenyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,6-Trimethylphenyl)-1H-pyrazol-4-amine: is an organic compound that features a pyrazole ring substituted with an amine group and a 2,4,6-trimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-Trimethylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,4,6-trimethylaniline with a suitable pyrazole derivative. One common method is the condensation of 2,4,6-trimethylaniline with 4-chloropyrazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2,4,6-Trimethylphenyl)-1H-pyrazol-4-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Potassium carbonate, dimethylformamide, various nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives such as N-(2,4,6-trimethylphenyl)-1H-pyrazol-4-one.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(2,4,6-Trimethylphenyl)-1H-pyrazol-4-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways makes it a promising candidate for further drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of N-(2,4,6-Trimethylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biological pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparaison Avec Des Composés Similaires
- N-(2,4,6-Trimethylphenyl)-1H-pyrazol-3-amine
- N-(2,4,6-Trimethylphenyl)-1H-pyrazol-5-amine
- N-(2,4,6-Trimethylphenyl)-1H-pyrazol-4-carboxamide
Comparison: N-(2,4,6-Trimethylphenyl)-1H-pyrazol-4-amine is unique due to the position of the amine group on the pyrazole ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a distinct entity in the realm of heterocyclic chemistry.
Propriétés
Formule moléculaire |
C12H15N3 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
N-(2,4,6-trimethylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-8-4-9(2)12(10(3)5-8)15-11-6-13-14-7-11/h4-7,15H,1-3H3,(H,13,14) |
Clé InChI |
BPSWJPPCJDLALO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC2=CNN=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13218017.png)
![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol](/img/structure/B13218022.png)

![4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B13218037.png)

![2,6-Dioxaspiro[4.5]decane-9-sulfonamide](/img/structure/B13218053.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid](/img/structure/B13218054.png)


![2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13218075.png)
![{6-Azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13218078.png)
![5-{[(Tert-butoxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13218081.png)


